tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a difluoropiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, acts as an electrophile for the nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbamate group can yield the corresponding amine, while substitution reactions can lead to various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is used as a protecting group for amines. The Boc group is stable under most nucleophilic and basic conditions, making it a valuable tool in peptide synthesis and other organic transformations .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, tert-butyl carbamates are used in the production of various chemicals and materials. Their stability and reactivity make them suitable for applications in polymer synthesis and other industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate involves the cleavage of the Boc group under acidic conditions. The protonation of the carbonyl oxygen leads to the formation of a resonance-stabilized ion, which facilitates the cleavage of the tert-butyl group . This reaction is typically achieved using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the corresponding amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications.
tert-Butanesulfinamide: Used in asymmetric synthesis and as a chiral auxiliary.
tert-Butyl-N-methylcarbamate: Another related compound with similar protective properties.
Uniqueness
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is unique due to the presence of the difluoropiperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H18F2N2O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
BUKXGGNFFUMWRC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNCC1(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.